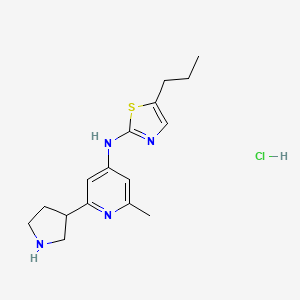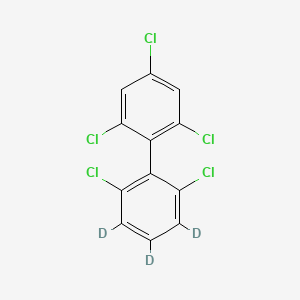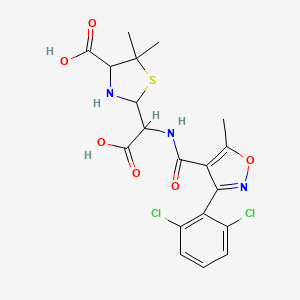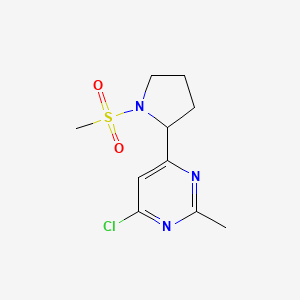![molecular formula C32H47N3O6S B12294844 N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylamine, methylsulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to remove impurities and obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts may also be used to increase the reaction rate and yield. For example, oxidation reactions may be carried out at elevated temperatures with the addition of a catalyst to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
- N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
Uniqueness
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C32H47N3O6S |
|---|---|
分子量 |
601.8 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide |
InChI |
InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36) |
InChIキー |
BNPZTRDIESRGTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)


![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
